molecular formula C18H16N6O B2712367 1-(3-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892743-50-9

1-(3-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2712367
CAS No.: 892743-50-9
M. Wt: 332.367
InChI Key: DPMXQNJIUSHEIA-UHFFFAOYSA-N
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Description

The compound 1-(3-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine features a hybrid heterocyclic scaffold combining a 1,2,3-triazole and a 1,2,4-oxadiazole ring. This structure is decorated with methyl-substituted phenyl groups at the 1- and 3-positions of the triazole and oxadiazole rings, respectively. Below, we systematically compare this compound with structurally related analogues, focusing on substituent effects, physicochemical properties, and biological relevance.

Properties

IUPAC Name

3-(3-methylphenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c1-11-6-5-8-13(10-11)24-16(19)15(21-23-24)18-20-17(22-25-18)14-9-4-3-7-12(14)2/h3-10H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMXQNJIUSHEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the formation of the oxadiazole ring, followed by the construction of the triazole ring, and finally the introduction of the tolyl groups. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and azides. The reaction conditions often involve heating under reflux and the use of catalysts such as copper or palladium .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods. The scalability of the synthesis would be a key consideration, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

1-(3-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include inhibition of enzyme activity, activation of receptors, or disruption of protein-protein interactions .

Comparison with Similar Compounds

Key Findings

Substituent Effects: Electron-withdrawing groups (e.g., CF₃, NO₂) improve metabolic stability but may reduce solubility. Halogenation (Cl, F) increases lipophilicity, enhancing membrane permeability .

Biological Relevance: Compounds with benzothiazole or nitro groups (e.g., ) may exhibit superior antiproliferative activity due to known pharmacophores.

Biological Activity

The compound 1-(3-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a novel derivative of triazole and oxadiazole that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound in various fields including pharmacology and agriculture.

Synthesis

The synthesis of the compound typically involves multi-step reactions that include the formation of the oxadiazole and triazole rings. The following general steps are involved:

  • Formation of Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Triazole Formation : The triazole ring is formed using azide and alkyne coupling reactions.
  • Final Amine Coupling : The final step involves the coupling of the oxadiazole with an appropriate amine to yield the target compound.

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole and triazole moieties exhibit significant antimicrobial properties. For example:

  • Fungicidal Activity : In a study evaluating various derivatives, compounds similar to the target showed high efficacy against Pyricularia oryzae, a common rice pathogen, with effective concentrations (EC50) significantly lower than that of standard fungicides like bixafen .
CompoundEC50 (µg/mL)Activity Type
12f8.28Fungicidal
12h5.49Fungicidal
Bixafen9.15Control

Insecticidal Activity

The compound has also been tested for insecticidal properties against mosquito larvae. Preliminary bioassays demonstrated promising larvicidal activity:

Concentration (mg/L)Mortality Rate (%)
255
5100

These results indicate that modifications in the molecular structure can enhance biological activity against various pests .

Cytotoxicity and Anticancer Potential

Research indicates that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation such as telomerase and topoisomerase. The specific compound's ability to block these pathways could be explored further for its anticancer potential .

Case Study 1: Larvicidal Efficacy

A study on a series of oxadiazole derivatives revealed that certain compounds exhibited over 70% mortality in mosquito larvae at concentrations as low as 10 mg/L. This positions them as potential candidates for environmentally friendly insecticides .

Case Study 2: Antifungal Activity

In another evaluation of fungicidal activity against Pyricularia oryzae, compounds with structural similarities to our target compound displayed inhibition rates exceeding those of traditional fungicides, suggesting a new avenue for agricultural applications .

Q & A

Q. What are the standard synthetic protocols for preparing 1,2,3-triazole and 1,2,4-oxadiazole hybrid systems like this compound?

The synthesis typically involves cyclization reactions. For the 1,2,3-triazole moiety, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is common. The 1,2,4-oxadiazol-5-yl group is often formed via cyclodehydration of amidoximes using reagents like POCl₃ or PCl₅ under reflux . Key steps include:

  • Amidoxime formation : Reaction of nitriles with hydroxylamine.
  • Oxadiazole cyclization : Using POCl₃ at 80–120°C for 2–6 hours.
  • Triazole assembly : CuAAC between azides and terminal alkynes.
    Critical parameters : Solvent choice (e.g., DMF for polar intermediates), stoichiometry control, and purification via column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

  • NMR : ¹H and ¹³C NMR identify substituent integration and electronic environments. Aromatic protons in the 3-methylphenyl group appear as a multiplet (δ 7.2–7.4 ppm), while the oxadiazole C-5 proton resonates near δ 8.5 ppm .
  • X-ray crystallography : Resolves tautomeric ambiguity (e.g., triazole ring protonation sites) and confirms substituent orientation. For example, used single-crystal X-ray diffraction to validate intramolecular H-bonding (C–H⋯N) and planarity .
  • Mass spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺).

Q. What in vitro assays are recommended for initial biological activity screening?

  • Antimicrobial activity : Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs) with IC₅₀ calculations.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve electronic structure contradictions in hybrid heterocycles?

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

  • Electrostatic potential surfaces : Identifies nucleophilic/electrophilic regions (e.g., oxadiazole N-atoms as H-bond acceptors) .
  • HOMO-LUMO gaps : Predicts reactivity (e.g., lower gaps correlate with higher bioactivity).
  • Thermodynamic properties : Gibbs free energy (ΔG) and enthalpy (ΔH) for reaction feasibility.
    Case study : used DFT to validate X-ray-derived bond lengths (<0.01 Å deviation) and Mulliken charges on triazole N-atoms (−0.45 to −0.52 e) .

Q. How should researchers address discrepancies in reported biological data (e.g., conflicting IC₅₀ values)?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Structural analogs : Compare with derivatives (e.g., 3-(4-fluorobenzyl)thio-triazoles in ) to isolate substituent effects .
  • Meta-analysis : Use platforms like ChEMBL to aggregate data and apply QSAR models.

Q. What strategies optimize tautomeric stability during crystallization?

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) stabilize zwitterionic forms.
  • Co-crystallization : observed a 1:1 co-crystal of 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine, stabilized by N–H⋯N bonds .
  • Temperature control : Slow cooling (0.5°C/min) minimizes kinetic trapping of metastable tautomers.

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